4-Fluorobenzylamine Hydroiodide, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

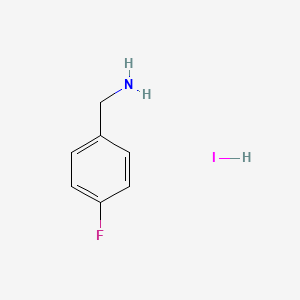

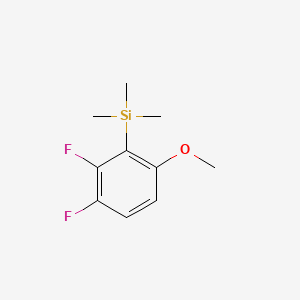

4-Fluorobenzylamine Hydroiodide is a chemical compound with the molecular formula C7H8FN·HI and a molecular weight of 253.06 . It is a solid substance at 20°C and should be stored under inert gas . It is also hygroscopic, meaning it tends to absorb moisture from the air .

Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) has been described, which involves a transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) . This approach could successfully be extended to borohydride exchange resin (BER), enabling a viable option for use in automated syntheses .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzylamine Hydroiodide consists of a fluorobenzylamine moiety, which is a phenyl group substituted by a methanamine .Chemical Reactions Analysis

4-[18F]Fluorobenzylamine ([18F]FBA) has been used for the synthesis of 4-[18F]fluorobenzylamine-based thiol group-reactive prosthetic groups . These include 4-[18F]fluorobenzyl-2-bromoacetamide ([18F]FBBA) and 4-[18F]fluorobenzylamidopropionyl maleimide ([18F]FBAPM) .Physical and Chemical Properties Analysis

4-Fluorobenzylamine Hydroiodide appears as a white to light yellow powder or crystal . . It is soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Radiolabeled Compounds

4-Fluorobenzylamine hydroiodide serves as a versatile building block in the synthesis of radiolabeled compounds, notably in nuclear medicine. A fully automated synthesis method based on Ni(II)-mediated borohydride exchange resin reduction enables the production of 4-[^18F]fluorobenzylamine, which is further utilized to create novel thiol-reactive prosthetic groups and radiolabeled inhibitors for imaging purposes. This development significantly enhances the availability and application of ^18F-labeled compounds in PET imaging studies, offering a robust tool for the advancement of diagnostic and therapeutic strategies (Jenilee D. Way & F. Wuest, 2013).

Development of PET Radiotracers

The synthesis of 4-[^18F]fluorobenzylamine through a novel method involving transition metal-assisted sodium borohydride reduction has expanded its use as a core component for PET radiotracer development. This approach has facilitated the creation of 4-[^18F]fluorobenzylamine-based thiol group-reactive prosthetic groups, demonstrating the compound's utility in labeling peptides, proteins, and oligonucleotides with ^18F, thereby enhancing PET imaging techniques in medical research (I. Koslowsky, J. Mercer, & F. Wuest, 2010).

Antihistaminic Activity Studies

Research has also explored the synthesis of derivatives of 4-fluorobenzylamine for pharmacological applications, such as antihistaminic actions. For instance, the synthesis and subsequent evaluation of (4-methoxybenzyl)(1,4,5,6-tetrahydropirimidin-2-yl)amine hydroiodide have shown promising bronchorelaxant effects through H1 receptor antagonism, indicating potential therapeutic applications in treating respiratory conditions (Murat Genç et al., 2013).

Corrosion Inhibition Research

The compound has been studied for its application in corrosion inhibition, particularly for protecting mild steel in acidic media. Such research highlights the compound's effectiveness in forming a protective film on metal surfaces, showcasing its utility beyond pharmaceuticals into materials science and engineering domains (R. A. Hussein, 2015).

Supramolecular Chemistry

Studies on the effects of strong hydrogen bonds and weak intermolecular interactions facilitated by 4-fluorobenzylamine have led to the creation of supramolecular salts. These studies offer insights into the compound's role in forming diverse supramolecular architectures, contributing to the understanding of molecular interactions in solid-state chemistry (Shi Wang et al., 2015).

Semiconductor Research

4-Fluorobenzylamine hydroiodide has found application in semiconductor research, specifically in the fabrication of high-performance perovskite light-emitting devices. Its role in controlling quasi-2D phases has led to significant improvements in device efficiency, underlining its importance in the development of advanced electronic and optoelectronic materials (Xiaoxiao Xu et al., 2023).

Mecanismo De Acción

Target of Action

The primary target of 4-Fluorobenzylamine Hydroiodide is the perovskite film used in solar cells . It interacts with the film to improve its quality and enhance its performance .

Mode of Action

4-Fluorobenzylamine Hydroiodide (F-PMAI) retards the crystallization process of the perovskite film through hydrogen bond interaction between F− and FA+ . It also reduces the (111) facet surface energy due to enhanced adsorption energy of F-PMAI on the (111) facet . After crystal growth, the bulky molecular is extruded to the bottom and top of the perovskite film, which can passivate interface defects through strong interaction between F-PMA+ and undercoordinated Pb2+/I− .

Biochemical Pathways

The introduction of 4-Fluorobenzylamine Hydroiodide facilitates the formation of large perovskite grains and (111) preferred orientation with a reduced trap-state density . This promotes charge carrier transportation, thereby enhancing the performance and stability of the device .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its distribution and bioavailability.

Result of Action

The use of 4-Fluorobenzylamine Hydroiodide in the fabrication of perovskite/silicon tandem solar cells (TSCs) has resulted in a champion efficiency of 30.05% . The devices also exhibit excellent long-term thermal and light stability without encapsulation .

Action Environment

The action of 4-Fluorobenzylamine Hydroiodide is influenced by the environment in which it is used. For instance, in the fabrication of perovskite films, the compound is introduced in a two-step hybrid process involving evaporation and solution . This process is used to fabricate conformal growth of perovskite film on textured silicon substrates .

Safety and Hazards

4-Fluorobenzylamine Hydroiodide is classified as a combustible liquid and may be corrosive to metals . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Propiedades

IUPAC Name |

(4-fluorophenyl)methanamine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTUISCIGMWMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FIN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097121-30-5 |

Source

|

| Record name | 4-Fluorobenzylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)

![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)

![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)

![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)

![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)